molecular formula C8H7FN2 B3032580 2-amino-2-(2-fluorophenyl)acetonitrile CAS No. 252637-90-4

2-amino-2-(2-fluorophenyl)acetonitrile

Cat. No.: B3032580
CAS No.: 252637-90-4
M. Wt: 150.15 g/mol
InChI Key: AWQQPJKXDFSSBQ-UHFFFAOYSA-N
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Description

2-amino-2-(2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction proceeds through a Strecker synthesis mechanism, where the aldehyde is converted to an imine intermediate, which then reacts with cyanide to form the nitrile product. The reaction conditions generally include:

    Solvent: Aqueous ethanol

    Temperature: Room temperature to reflux

    Catalyst: Ammonium acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide or alkyl halides in polar solvents.

Major Products

    Oxidation: 2-nitroso-2-(2-fluorophenyl)acetonitrile

    Reduction: 2-amino-2-(2-fluorophenyl)ethylamine

    Substitution: 2-amino-2-(2-hydroxyphenyl)acetonitrile

Scientific Research Applications

2-amino-2-(2-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor to pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-fluorophenyl)acetonitrile
  • 2-amino-2-(2-chlorophenyl)acetonitrile
  • 2-amino-2-(2-bromophenyl)acetonitrile

Uniqueness

2-amino-2-(2-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom can enhance the compound’s stability and alter its reactivity compared to its chloro or bromo analogs. Additionally, the fluorine atom can influence the compound’s biological activity by affecting its interaction with molecular targets.

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQPJKXDFSSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588046
Record name Amino(2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252637-90-4
Record name α-Amino-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252637-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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